Aflatoxin B2A

Description

Contextualization within the Aflatoxin Class

Aflatoxins are a group of mycotoxins produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. researchgate.netmdpi.com The major aflatoxins of concern are B1, B2, G1, and G2, named for their blue (B) or green (G) fluorescence under ultraviolet light. fssai.gov.in Aflatoxin B1 is the most potent and well-studied of these compounds. researchgate.net

Aflatoxin B2A, also known as aflatoxin B1 hemiacetal, is structurally different from aflatoxin B2. foodb.casielc.com While both are related to aflatoxin B1, aflatoxin B2 is a saturated analog of B1, whereas B2A is a hydrated form. asm.org The formation of this compound from Aflatoxin B1 is a key area of research, as it represents a natural and synthetic means of reducing the toxicity of aflatoxin-contaminated commodities. fao.orgresearchgate.net The structural relationship between these compounds is detailed in the table below.

| Compound | Chemical Relationship to Aflatoxin B1 | Key Structural Feature |

| Aflatoxin B1 | Parent Compound | Unsaturated terminal furan (B31954) ring |

| Aflatoxin B2 | Saturated analog of Aflatoxin B1 | Saturated terminal furan ring |

| Aflatoxin G1 | Structurally similar to B1 | Contains a six-membered lactone ring |

| Aflatoxin G2 | Saturated analog of Aflatoxin G1 | Saturated terminal furan ring and a six-membered lactone ring |

| This compound | Hydrated derivative of Aflatoxin B1 | Hydroxyl group on the terminal furan ring |

Significance in Global Agricultural and Food Research

Aflatoxin contamination is a major concern for global agriculture and food safety, affecting a wide range of commodities including maize, peanuts, rice, and various nuts and spices. researchgate.netmdpi.comnih.gov These crops are susceptible to fungal growth and subsequent aflatoxin production under warm and humid conditions, which are common in many parts of the world. fao.orgmdpi.com

The presence of aflatoxins in food and feed poses significant economic and health risks. medcraveonline.com Research into this compound is important for several reasons:

Detoxification Strategies: The conversion of aflatoxin B1 to the less toxic this compound is a promising strategy for detoxifying contaminated food and feed. researchgate.net Studies have explored the use of acids and other chemical treatments to facilitate this conversion. fao.orgresearchgate.net

Analytical Methods: The detection and quantification of aflatoxins are crucial for regulatory compliance and risk assessment. fssai.gov.inscielo.br Methods have been developed to differentiate between various aflatoxins, including B2A, often involving chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.govscielo.br The derivatization of aflatoxin B1 to B2A is sometimes used as a step in analytical procedures to enhance detection. fssai.gov.inscielo.br

Metabolic Studies: Understanding how animals metabolize aflatoxin B1 to form metabolites like this compound provides insights into species-specific susceptibility to aflatoxicosis. scispace.comresearchgate.net This knowledge is vital for protecting livestock and ensuring the safety of animal-derived food products such as milk and meat. scispace.comopenaccesspub.org

The table below summarizes the occurrence of aflatoxin contamination in various agricultural commodities, highlighting the global nature of the problem and the importance of research into compounds like this compound.

| Commodity | Reported Aflatoxin Contamination | Key Research Findings |

| Maize | High incidence and concentration of aflatoxins reported in various studies. medcraveonline.comsciepub.com | Hand sorting has been shown to be effective in reducing aflatoxin levels. nih.gov |

| Peanuts (Groundnuts) | Highly susceptible to aflatoxin contamination, posing risks to human and animal health. researchgate.netmedcraveonline.com | Treatment with organic acids can reduce aflatoxin levels by converting B1 to less toxic products. researchgate.net |

| Rice | Aflatoxin contamination has been reported, with Aspergillus flavus being a common fungal contaminant. nih.gov | The prevalence of aflatoxigenic fungi can vary based on agricultural practices (dryland vs. wetland). nih.gov |

| Wheat | Aflatoxin contamination is a concern, with validated methods for detection in place. scielo.br | HPLC with fluorescence detection is a common method for quantifying aflatoxins in wheat products. scielo.brredalyc.org |

| Spices & Nuts | Various spices and nuts are susceptible to aflatoxin contamination. mdpi.comnih.gov | Regulatory limits for aflatoxins in these products are in place in many countries. nih.gov |

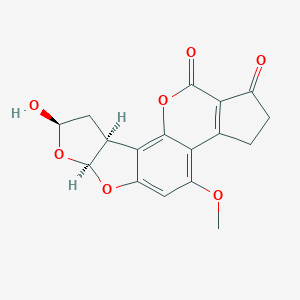

Structure

2D Structure

3D Structure

Properties

CAS No. |

17878-54-5 |

|---|---|

Molecular Formula |

C17H14O7 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

(3S,5R,7S)-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C17H14O7/c1-21-9-5-10-14(7-4-11(19)23-17(7)22-10)15-13(9)6-2-3-8(18)12(6)16(20)24-15/h5,7,11,17,19H,2-4H2,1H3/t7-,11+,17-/m0/s1 |

InChI Key |

PFQSKXVNBUHPIW-AUWAXLAASA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C[C@@H](O[C@@H]5OC4=C1)O |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

melting_point |

217°C |

Other CAS No. |

17878-54-5 |

physical_description |

Solid |

Pictograms |

Acute Toxic; Health Hazard |

Origin of Product |

United States |

Biosynthesis and Fungal Production of Aflatoxin B2a

Fungal Strains Associated with Aflatoxin Production, Including Aflatoxin B2A

The production of aflatoxins is a characteristic of a select group of fungi, primarily within the Aspergillus genus. nih.gov

The most significant producers of aflatoxins are species belonging to Aspergillus section Flavi. nih.gov Among these, Aspergillus flavus and Aspergillus parasiticus are the most notorious and frequently encountered species in agricultural products due to their widespread distribution. ontosight.ainih.govwikipedia.orgamazonaws.com Other species that have been identified as producers include Aspergillus nomius, Aspergillus tamarii, and Aspergillus bombycis. thaiscience.inforesearchgate.net While A. flavus and A. parasiticus are the principal sources, other species like Aspergillus niger have been implicated in the conversion of AFB1 to its derivatives, including AFB2A, under specific conditions. asm.orgnih.gov

The profile of aflatoxins produced varies between species. Aspergillus flavus typically synthesizes aflatoxins B1 and B2. thaiscience.infotandfonline.comfrontiersin.org In contrast, Aspergillus parasiticus is capable of producing a wider array, including aflatoxins B1, B2, G1, and G2. thaiscience.inforesearchgate.nettandfonline.com

This compound is not typically synthesized as a primary metabolite in the main aflatoxin biosynthetic pathway. Instead, it is a conversion product of Aflatoxin B1. ontosight.aithaiscience.info Therefore, the potential for AFB2A formation exists in any environment where AFB1-producing fungi, such as A. flavus and A. parasiticus, are present. ontosight.ai Studies have shown that the presence of other microorganisms, such as Aspergillus niger, can facilitate the conversion of AFB1 to AFB2A, likely by altering the pH of the substrate. asm.orgnih.gov Some minor amounts of AFB2A have also been reported as being isolated directly from cultures of A. flavus and A. parasiticus. d-nb.info

Table 1: Primary Aflatoxin-Producing Fungi and their Metabolites

| Fungal Species | Primary Aflatoxins Produced | Role in this compound Formation |

|---|---|---|

| Aspergillus flavus | Aflatoxins B1, B2 thaiscience.infotandfonline.comfrontiersin.org | Primary producer of the precursor, Aflatoxin B1. ontosight.ai |

| Aspergillus parasiticus | Aflatoxins B1, B2, G1, G2 thaiscience.inforesearchgate.nettandfonline.com | Primary producer of the precursor, Aflatoxin B1. ontosight.ai |

Biosynthetic Pathway and Precursors Leading to this compound Formation

This compound is the hemiacetal derivative of Aflatoxin B1, formed by the hydration of the double bond in the terminal furan (B31954) ring of the AFB1 molecule. thaiscience.infotandfonline.comresearchgate.net This conversion is a critical step, as it structurally alters the parent toxin. The reaction can occur non-enzymatically in an acidic environment. asm.orgmdpi.comresearchgate.net For instance, the presence of citric acid can catalyze the hydration of AFB1 to yield AFB2A. researchgate.netresearchgate.net This acid-catalyzed conversion is a significant mechanism for AFB2A formation in substrates where fungal metabolism leads to a decrease in pH. nih.gov

The biosynthetic pathway that produces the precursor, Aflatoxin B1, begins with acetyl-CoA and malonyl-CoA. nih.govresearchgate.net These are converted through a series of enzymatic reactions into a polyketide, which then cyclizes to form norsolorinic acid, the first stable intermediate. nih.govresearchgate.netencyclopedia.pub A cascade of subsequent enzymatic steps involving multiple intermediates, including averantin, versicolorin (B1264617) A, and sterigmatocystin, ultimately leads to the formation of Aflatoxin B1. nih.govresearchgate.net The enzymes involved are encoded by a cluster of genes, including polyketide synthases, oxidoreductases, and methyltransferases. nih.govnih.gov

The direct conversion of AFB1 to AFB2A can also be facilitated enzymatically. tandfonline.com Cell-free extracts from fungi such as Aspergillus niger have demonstrated the ability to catalyze the hydration of the terminal furan ring of AFB1 to form AFB2A. asm.orgtandfonline.com This suggests that specific enzymes, likely hydrolases, are involved in this transformation, although the non-enzymatic, acid-driven pathway is also well-documented. asm.orgnih.gov

Environmental and Substrate Modulators of Fungal this compound Production

The production of Aflatoxin B1, and consequently the potential for this compound formation, is heavily influenced by environmental and substrate conditions. nih.gov Fungal growth and toxin synthesis are sensitive to a range of physical and nutritional factors.

Key environmental modulators include temperature, water activity (aw), and pH. thaiscience.infonih.govmdpi.com

Temperature: Aflatoxin production occurs between 12°C and 42°C, with optimal production generally observed between 25°C and 37°C. thaiscience.infomdpi.com

Water Activity (aw): Fungal growth and toxin production are favored by high moisture content. Optimal aflatoxin production often occurs at a water activity of 0.85 or higher, with some strains capable of growth at an aw as low as 0.73. nih.govmdpi.com

pH: While initial substrate pH may not be a limiting factor, the metabolic activity of fungi can alter the pH. A drop in pH to acidic levels is particularly relevant for AFB2A formation, as it promotes the non-enzymatic hydration of AFB1. asm.orgnih.gov Studies have shown that A. niger can lower substrate pH sufficiently to suppress further aflatoxin production by A. flavus while potentially creating conditions for the conversion of existing AFB1 to AFB2A. nih.gov

The nature of the substrate is also a critical determinant. Cereal grains and other commodities rich in carbohydrates, such as rice and corn, are excellent substrates for Aspergillus growth and high levels of aflatoxin production. encyclopedia.pubcabidigitallibrary.org In contrast, foods high in protein and low in carbohydrates may be poorer substrates under certain conditions. nih.gov The interaction between fungal species on a substrate can also modulate toxin production. nih.gov

Table 2: Environmental Factors Influencing Aflatoxin Production

| Factor | Optimal Range/Condition for Aflatoxin Production | Relevance to this compound |

|---|---|---|

| Temperature | 25°C - 37°C thaiscience.infomdpi.com | Influences the production rate of the precursor, Aflatoxin B1. |

| Water Activity (aw) | ≥ 0.85 nih.govmdpi.com | High moisture favors fungal growth and synthesis of Aflatoxin B1. |

| Substrate pH | Acidic conditions (e.g., pH < 3.0) asm.orgnih.gov | Acidic pH directly promotes the non-enzymatic conversion of Aflatoxin B1 to this compound. nih.govmdpi.com |

Water Activity, Moisture Content, and Humidity Dynamics

Water is a critical factor for both the fungal synthesis of Aflatoxin B1 and its subsequent chemical conversion to this compound. High water activity (aw), moisture content, and ambient humidity create conditions conducive to fungal proliferation and toxin production. researchgate.netfao.org For aflatoxin production to occur, humidity levels greater than 62% and moisture content in the substrate above 14% are generally required. researchgate.net

The production of the precursor, AFB1, by Aspergillus species is highly dependent on water activity. While fungal growth can occur over a wide range of water activities, toxin production has more specific requirements. Studies have shown that the optimal water activity for AFB1 production is generally high, often in the range of 0.96 to 0.99 aw. nih.gov

Crucially, water is a necessary reactant for the hydration of AFB1 to form AFB2a. nih.govresearchgate.net Therefore, environments with high moisture content or high water activity not only favor the production of the AFB1 precursor but are also essential for the chemical transformation that yields AFB2a. ajfand.net The presence of water facilitates the acid-catalyzed hydrolysis of AFB1, leading to the formation of AFB2a. researchgate.net In essence, elevated moisture directly contributes to both the availability of the substrate (AFB1) and the medium for the reaction to occur.

Table 1: Research Findings on Water Activity and Aflatoxin Production

| Factor | Organism/System | Finding | Reference |

|---|---|---|---|

| Optimal Water Activity (aw) for AFB1 Production | Aspergillus flavus | Maximum AFB1 production observed at 0.96 aw. | nih.gov |

| Optimal Water Activity (aw) for AFB1 Production | Aspergillus flavus | Optimal conditions for growth in maize reported at 0.99 aw. | nih.gov |

| Moisture Content Requirement | Starchy Cereal Grains | A moisture content of 18% is established for maximum toxin production. | researchgate.net |

| Moisture Content Requirement | Oil-Rich Nuts and Seeds | A moisture content of 9-10% is established for maximum toxin production. | researchgate.net |

| Chemical Transformation | Aqueous-Soil Environment | In an aqueous environment, AFB2a is the single major transformation product from AFB1. | researchgate.net |

Temperature Regimes and Their Influence on this compound Production

Temperature plays a pivotal role in the initial synthesis of Aflatoxin B1 and also influences the rate of its conversion to this compound. The growth of Aspergillus flavus and A. parasiticus occurs over a broad temperature range, but the temperatures optimal for toxin production are more constrained. Research indicates that the ideal temperature range for aflatoxin production is typically between 25°C and 37°C. nih.gov One study found the limiting temperatures for aflatoxin production to be between 12°C and 41°C, with optimal production occurring between 25°C and 32°C. researchgate.net Another identified the maximum AFB1 production at 33°C. nih.gov

The conversion of AFB1 to AFB2a is an acid-catalyzed chemical reaction that is significantly accelerated by heat. nih.govtandfonline.com Kinetic studies have demonstrated that heating dilute aqueous solutions of AFB1 at temperatures ranging from 40°C to 100°C results in its conversion to AFB2a as a major product. researchgate.net In one study, boiling AFB1 for 20 minutes in the presence of citric acid achieved up to 98% transformation into AFB2a. nih.govresearchgate.net Therefore, while moderately high temperatures favor the initial fungal production of the precursor toxin, higher temperatures can increase the rate of its chemical hydration to form AFB2a, especially under acidic conditions.

Table 2: Research Findings on Temperature and Aflatoxin Production/Conversion

| Factor | Organism/System | Finding | Reference |

|---|---|---|---|

| Optimal Temperature for AFB1 Production | Aspergillus flavus / A. parasiticus | Optimal production occurs between 25°C and 32°C. | researchgate.net |

| Optimal Temperature for AFB1 Production | Aspergillus flavus | Maximum AFB1 production was at 33°C. | nih.gov |

| Temperature and AFB1 Gene Expression | Aspergillus flavus | Maximum expression of regulatory genes for aflatoxin synthesis was at 28°C. | nih.gov |

| Temperature and Chemical Conversion | AFB1 in Citric Acid Solution | Boiling for 20 minutes converted up to 98% of AFB1 to AFB2a. | nih.govtandfonline.com |

| Temperature and Chemical Conversion | AFB1 in Dilute Acid | The rate of conversion to AFB2a was studied across a temperature range of 40-100°C. | researchgate.net |

Influence of Insect Infestation and Physical Damage

Physical damage to crops, often caused by insect infestation, is a major predisposing factor for contamination with Aflatoxin B1 and, consequently, for the formation of this compound. fao.orgnih.gov Insects can act as vectors, carrying fungal spores to the plant, and their feeding activity creates wounds that serve as entry points for the fungus to colonize the susceptible plant tissue. ajfand.netnih.gov This damage breaks the natural protective barriers of the plant, such as the pericarp of a corn kernel, exposing the nutrient-rich interior to fungal invasion. ajfand.net

Stress caused by insect damage can make a host plant more susceptible to fungal infection and subsequent toxin production. nih.gov Furthermore, insect activity and the associated physical damage can lead to an increase in localized moisture content within the grain or nut. ajfand.net This elevation in moisture creates a microenvironment that is highly favorable for both the proliferation of Aspergillus and the production of AFB1. This same increase in moisture provides the necessary water for the chemical hydration of the newly formed AFB1 into this compound. Therefore, insect damage contributes to the presence of AFB2a by facilitating the production of its precursor and creating the moist, acidic conditions that may favor its formation.

Table 4: Research Findings on Damage and Aflatoxin Contamination

| Factor | Crop | Finding | Reference |

|---|---|---|---|

| Insect Damage | General Crops | Damage by insects is associated with aflatoxin presence, likely by providing an entry for fungi. | nih.gov |

| Insect Damage | Maize | A positive correlation was found between insect damage and aflatoxin contamination. | ajfand.net |

| Physical Damage | Maize | Broken kernels exposed the interior of the maize, promoting easy colonization by fungi. | ajfand.net |

| Drought and Insect Stress | General Crops | Stress from drought or insect damage is a risk factor for aflatoxin contamination. | nih.gov |

| Pathogen Entry | General Grains | Some toxigenic strains of A. flavus require physical damage for their infestation. | fao.org |

Occurrence and Distribution Patterns of Aflatoxin B2a

Global Incidence and Regional Prevalence in Agricultural Commodities

Comprehensive data on the global incidence and regional prevalence of Aflatoxin B2A in agricultural commodities is limited in the scientific literature. Most national and international monitoring programs for mycotoxins focus on the primary, more toxic aflatoxins, namely AFB1, AFB2, AFG1, and AFG2, as these pose a more significant threat to human and animal health. nih.govnih.gov

The potential for this compound formation exists wherever Aflatoxin B1 contamination occurs. Aflatoxin B1 is a globally recognized contaminant, with higher prevalence in tropical and subtropical regions where warm temperatures and high humidity favor the growth of the Aspergillus fungi that produce it. nih.gov Consequently, regions in Africa, Southeast Asia, and China are often hotspots for Aflatoxin B1 contamination in staple foods. nih.gov While this suggests a potential for this compound to be present in these areas, specific studies quantifying its prevalence are scarce. Its formation can occur through chemical processes, such as hydroxylation in an acid medium, or through metabolic transformation by symbiotic microbes, for example, in the gut of ruminant animals. nih.govmdpi.com

Specific Commodity Contamination Profiles

While extensive research documents Aflatoxin B1 contamination across a wide range of agricultural products, specific quantitative data for this compound remains largely unreported in routine food safety surveys.

Cereal grains (such as maize, wheat, and rice) and oilseeds (including peanuts, sunflower seeds, and cottonseed) are highly susceptible to contamination by Aspergillus fungi and, consequently, to Aflatoxin B1. mdpi.commdpi.com The environmental conditions during growth, harvest, and storage that lead to high levels of AFB1 are well-documented. researchgate.net

Although this compound can be formed from AFB1 in these commodities, dedicated surveys quantifying its concentration levels are not commonly found in the reviewed literature. Analytical methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are capable of identifying this compound, but it is not a standard analyte in most aflatoxin screening protocols, which prioritize the quantification of AFB1, AFB2, AFG1, and AFG2. nih.govnih.gov

Other agricultural products, including spices, dried fruits, and tree nuts, are also known to be at risk of Aflatoxin B1 contamination. cirad.fr For instance, one study in Tanzania investigated aflatoxin levels in sunflower seeds and cakes, which are important sources of cooking oil and animal feed, highlighting the risk in the oilseed sector. frontiersin.org However, as with cereals and oilseeds, these studies primarily report concentrations of the major aflatoxin groups, and specific data on this compound contamination profiles are not provided.

Temporal and Spatial Aspects of this compound Contamination

A detailed analysis of the temporal and spatial distribution of this compound is challenging due to the lack of direct and consistent monitoring data. The patterns of contamination would theoretically be influenced by the factors that govern Aflatoxin B1 occurrence.

Temporal Variation: The contamination of crops with Aflatoxin B1 is known to vary significantly with seasons. Pre-harvest contamination is often linked to high temperatures and drought stress during the growing season, while post-harvest contamination is influenced by storage conditions, such as temperature and moisture levels. researchgate.net Any subsequent transformation to this compound would depend on these initial contamination levels and the presence of conditions favoring hydration over time.

Spatial Variation: The spatial distribution of Aflatoxin B1 is heterogeneous, varying between different geographic regions, fields, and even within a single batch of a commodity. Factors like soil type, farming practices, and microclimates can create "hotspots" of high contamination. The spatial distribution of this compound would be expected to mirror these hotspots, contingent upon the conversion from its precursor.

Without specific quantitative studies on this compound, a definitive map of its temporal and spatial distribution in agricultural commodities cannot be constructed.

Molecular Interactions Involving Aflatoxin B2a

In Vitro Studies on Macromolecular Associations

Interactions with Nucleic Acids (e.g., DNA Binding Capacity)

The interaction between aflatoxins and nucleic acids is a cornerstone of their mechanism of toxicity. In vitro studies have been conducted to elucidate the nature and extent of Aflatoxin B2A's association with DNA. Research demonstrates that the DNA-binding capacity of AFB2A is markedly lower than that of its parent compound, Aflatoxin B1. nih.gov This difference is critical, as the covalent binding of aflatoxin metabolites to DNA is a key event in its carcinogenic activity. mit.edu

The binding affinity has been assessed using several biophysical techniques. One method involves measuring the hypochromicity at 363 nm that occurs when the toxin binds to the nucleic acid. nih.gov Another approach utilizes fluorescence quenching, where the intrinsic fluorescence of the aflatoxin is diminished upon binding to increasing concentrations of DNA. nih.gov Both of these experimental approaches have consistently shown a reduced capacity for AFB2A to associate with DNA compared to AFB1. nih.gov

While direct binding is weak, antibodies developed against AFB2A have shown reactivity with DNA that has been modified by AFB1 metabolites. nih.govresearchgate.net This suggests that while AFB2A itself is not a potent DNA binder, its structural motifs are recognized by antibodies that can also identify DNA adducted with the more reactive forms of aflatoxin. nih.gov

| Feature | Aflatoxin B1 (AFB1) | This compound (AFB2A) | Source(s) |

| DNA Binding Capacity | Higher | Markedly Lower | nih.gov |

| Assessment Methods | Hypochromicity, Fluorescence Quenching | Hypochromicity, Fluorescence Quenching | nih.gov |

| Toxicological Significance | Potent carcinogen, forms DNA adducts | Significantly less carcinogenic | mdpi.com |

Protein Conjugation and Adduct Formation (e.g., for analytical applications)

This compound serves as a valuable intermediate for creating protein conjugates, which are essential tools in various bioanalytical applications. nih.govmdpi.com These conjugates are primarily used as immunogens to generate specific antibodies for the development of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA). nih.gov

The process typically involves converting AFB1 to AFB2A, which is then chemically linked to a carrier protein, most commonly bovine serum albumin (BSA). nih.gov This AFB2A-BSA conjugate, when introduced into an animal model, elicits an immune response, resulting in the production of antibodies that can recognize and bind to aflatoxins. nih.gov

These antibodies are foundational for:

Immunoassays (ELISA, RIA): For the sensitive and specific quantification of aflatoxins in food and feed samples. nih.gov

Immunoaffinity Chromatography: As a standard sample clean-up method prior to instrumental analysis like high-performance liquid chromatography (HPLC), ensuring accurate detection. nih.govmdpi.com

The development of these protein conjugates allows for the creation of robust and selective analytical methods critical for monitoring aflatoxin contamination and ensuring food safety. nih.govresearchgate.netaokin.de

| Conjugate Application | Description | Purpose | Source(s) |

| Immunogen Production | AFB2A is conjugated to a carrier protein like Bovine Serum Albumin (BSA). | To elicit an immune response for the production of specific polyclonal and monoclonal antibodies. | nih.govnih.gov |

| Immunoassay Development | The generated antibodies are used in platforms like ELISA and RIA. | For the rapid screening and quantification of aflatoxins in various samples. | mdpi.comnih.gov |

| Immunoaffinity Columns | Antibodies are immobilized on a solid support. | To selectively capture and concentrate aflatoxins from complex sample matrices before analysis. | nih.govnih.gov |

Biotransformation Pathways of Aflatoxin B1 Yielding this compound

This compound is recognized as a mammalian biotransformation product of Aflatoxin B1. wikipedia.org It is the monohydroxylated derivative formed by the addition of a water molecule across the double bond of the terminal furan (B31954) ring of AFB1. nih.gov This metabolic conversion is considered a detoxification pathway, as AFB2A is significantly less toxic than its precursor, AFB1. mdpi.comresearchgate.net

The primary metabolic activation of AFB1 involves its conversion by cytochrome P450 enzymes into the highly reactive Aflatoxin B1-8,9-epoxide. mdpi.com This epoxide is the ultimate carcinogenic form that readily binds to DNA. mdpi.com However, this reactive intermediate can also be detoxified. One pathway involves enzymatic hydrolysis by epoxide hydrolase to form AFB1-8,9-dihydrodiol. researchgate.net Another route of detoxification for AFB1 is the hydration of the furan ring to produce AFB2A. nih.gov While AFB1 is metabolized by various enzymatic pathways, the formation of AFB2A represents a shift towards a more water-soluble and less toxic compound that can be more readily excreted. wikipedia.orgresearchgate.net

Derivatization Products of this compound

This compound is not only a product of biotransformation but also a key starting material for the synthesis of other derivatives used in research and analysis. The hemiacetal structure of AFB2A makes it reactive with the amino groups of amino acids and proteins, a property exploited for creating conjugates. mdpi.com

Notable derivatization products include:

This compound-Protein Conjugates: As detailed in section 4.1.2, AFB2A is conjugated to proteins like BSA or horseradish peroxidase via reductive alkylation to produce reagents for immunoassays. nih.gov

This compound-Hemiglutarate: This derivative has been synthesized and used for the production of antibodies against Aflatoxin B1. nih.govmdpi.com

Furthermore, the conversion of AFB1 to AFB2A is itself a widely used derivatization technique in analytical chemistry. To enhance the fluorescent signal of AFB1 for detection in HPLC, it is often deliberately converted to AFB2A using agents like trifluoroacetic acid (TFA) in a pre-column or post-column derivatization step. shimadzu.com This chemical transformation significantly improves the sensitivity and accuracy of analytical methods for quantifying AFB1 in various commodities. shimadzu.com

Advanced Analytical Methodologies for Aflatoxin B2a Determination

Sample Preparation and Extraction Techniques

The primary goal of sample preparation is to extract Aflatoxin B2A from the sample matrix and remove interfering components that could compromise the accuracy of subsequent analysis. The choice of technique depends on the nature of the sample, the required level of sensitivity, and the analytical instrumentation to be used.

Solvent extraction is the initial step in isolating aflatoxins from a solid or liquid sample matrix. The selection of the solvent system is critical and is based on the polarity and solubility of aflatoxins. nih.gov Aflatoxins are soluble in polar organic solvents like methanol, acetonitrile (B52724), and chloroform. nih.govejfood.org Therefore, mixtures of these solvents with water are commonly employed to efficiently extract the toxins from various food and feed samples. scispace.com For matrices with high-fat content, a defatting step, often using a non-polar solvent like hexane, may be necessary to remove lipids that can interfere with the analysis. nih.govthermofisher.com

Commonly used extraction solvents include:

Methanol/Water: Ratios such as 80:20 (v/v) or 70:30 (v/v) are frequently used for extracting aflatoxins from cereals, grains, and nuts. scispace.comiaea.org

Acetonitrile/Water: This combination is also effective for a wide range of commodities.

Acetone/Water: Mixtures like 85:15 (v/v) have been evaluated for their extraction efficiency in maize.

The extraction process typically involves blending or shaking the ground sample with the chosen solvent mixture, followed by filtration or centrifugation to separate the liquid extract containing the aflatoxin from the solid sample debris. iaea.org

Table 1: Examples of Solvent-Based Extraction Systems for Aflatoxins

| Extraction Solvent | Solvent Ratio (v/v) | Target Commodity | Reference |

| Methanol / Water | 70:30 | Milled cereals, grains | iaea.org |

| Methanol / Water | 80:20 | Peanuts, corn, cottonseed, nuts | scispace.com |

| Methanol / Water / n-Hexane | - | Herbs, spices | thermofisher.com |

| Acetone / Water | 85:15 | Maize |

Clean-up Methodologies (e.g., Immunoaffinity Chromatography, Solid-Phase Extraction)

Following initial solvent extraction, the resulting extract often contains co-extracted matrix components that can interfere with chromatographic analysis. A clean-up step is therefore essential to purify the extract.

Immunoaffinity Chromatography (IAC) IAC is a highly selective and widely used clean-up technique for aflatoxins. iaea.org These columns contain monoclonal antibodies that are specific to the aflatoxin group (including B1, B2, G1, and G2) and are immobilized on a solid support gel. waters.com The principle is based on a specific antigen-antibody reaction. mzfoodtest.commzfoodtest.com

The process involves:

Loading: The diluted sample extract is passed through the IAC column. The this compound molecules bind specifically to the antibodies. waters.com

Washing: The column is washed with a buffer solution (like phosphate-buffered saline or water) to remove unbound matrix impurities. iaea.orgwaters.com

Elution: A solvent, typically methanol, is passed through the column. waters.commzfoodtest.com This denatures the antibodies, disrupting the antibody-toxin bond and releasing the purified aflatoxins for collection and analysis. waters.com

IAC provides excellent purification, resulting in very clean extracts, which enhances the sensitivity and reliability of the subsequent detection method. lcms.cz It is suitable for a wide range of food and feed matrices and can be coupled with both HPLC-FLD and LC-MS/MS systems. shim-pol.pl

Solid-Phase Extraction (SPE) SPE is another common clean-up technique that separates compounds based on their physical and chemical properties. ekb.eg The process uses a cartridge containing a solid adsorbent (the stationary phase). Analytes are separated from interfering compounds as a liquid mobile phase passes through the cartridge. ekb.eg

For aflatoxin analysis, various SPE adsorbents can be used, including:

Normal-Phase Sorbents: Silica (B1680970) or Florisil.

Reverse-Phase Sorbents: C18 or C8 bonded silica. ekb.eg

Other Adsorbents: Basic aluminum oxide has been used in a simple and inexpensive minicolumn cleanup procedure. scispace.comresearchgate.net

The SPE procedure generally involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the retained aflatoxins with a suitable solvent. While generally less expensive than IAC, SPE may be less selective and might require more extensive method development to optimize recovery and remove matrix interferences effectively.

Chromatographic Separation and Detection Techniques

Once the this compound has been extracted and purified, chromatographic techniques are used to separate it from other compounds in the extract and to quantify it.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is one of the most common and robust methods for the quantitative analysis of aflatoxins. lcms.cz The principle relies on the natural fluorescence of certain aflatoxins. This compound exhibits strong native blue fluorescence, which allows for its sensitive detection without the need for chemical derivatization. iaea.org This is in contrast to Aflatoxin B1 and G1, which require post-column derivatization (e.g., photochemical or chemical) to enhance their fluorescence signal. iaea.org

The typical HPLC-FLD setup for this compound analysis involves:

Separation: A reverse-phase C18 column is commonly used to separate the aflatoxins. lcms.cz

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of water, methanol, and/or acetonitrile is employed to elute the compounds from the column. spectroscopyonline.com

Detection: The fluorescence detector is set at specific excitation and emission wavelengths to detect the naturally fluorescent this compound as it elutes from the column. Optimal wavelengths are typically around 365 nm for excitation and 450 nm for emission. lcms.czspectroscopyonline.com

The combination of IAC clean-up with HPLC-FLD analysis provides a highly sensitive and selective method for determining this compound in various foods, achieving low limits of detection (LOD) and quantification (LOQ). lcms.czspectroscopyonline.com

Table 2: Performance Characteristics of an HPLC-FLD Method for Aflatoxin B2 in Ground Hazelnut

| Parameter | Value | Reference |

| Analytical Column | Acclaim 120 C18 | lcms.cz |

| Excitation Wavelength | 365 nm | lcms.cz |

| Emission Wavelength | 450 nm | lcms.cz |

| Limit of Detection (LOD) | 0.075 µg/kg | lcms.cz |

| Limit of Quantification (LOQ) | 0.185 µg/kg | lcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for mycotoxin analysis, including this compound. It offers superior sensitivity and selectivity compared to HPLC-FLD, making it an excellent confirmatory technique. waters.com

In LC-MS/MS, the HPLC system separates the components of the extract, which are then ionized and introduced into the mass spectrometer. The instrument operates in selected reaction monitoring (SRM) mode, where it isolates a specific precursor ion for this compound, fragments it, and then monitors for specific product ions. This process provides a high degree of certainty in both identification and quantification, even in complex matrices.

The advantages of using LC-MS/MS for this compound determination include:

High Specificity: The monitoring of specific precursor-to-product ion transitions minimizes the risk of false positives from matrix interferences.

High Sensitivity: The technique can achieve very low detection limits, often in the parts-per-trillion (ng/kg) range. waters.com

Multi-Analyte Capability: It allows for the simultaneous detection of multiple mycotoxins in a single analytical run.

LC-MS/MS is often used in conjunction with effective sample clean-up methods like IAC or SPE to minimize matrix effects and ensure robust and accurate quantification. waters.comphenomenex.com

Thin Layer Chromatography (TLC) is a planar chromatographic technique that was historically significant in the early days of aflatoxin analysis. nih.gov In TLC, a sample extract is spotted onto a plate coated with a thin layer of adsorbent material (like silica gel). A solvent (mobile phase) moves up the plate via capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

After separation, this compound can be visualized under UV light (typically at 365 nm) as a characteristic fluorescent spot. Quantification can be performed by comparing the intensity of the sample spot to that of known standards, either visually or by using a densitometer.

While modern laboratories predominantly use HPLC and LC-MS/MS for accurate and sensitive quantification, TLC remains a useful tool for:

Screening: It can be used as a simple, rapid, and low-cost method to screen a large number of samples for the presence of aflatoxins.

Semi-Quantitative Analysis: It can provide an estimate of the contamination level.

Clean-up Validation: It can be used to check the efficiency of clean-up procedures.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. However, its application to aflatoxins, including this compound, has been limited compared to liquid chromatography methods. nih.gov This is primarily due to the low volatility and thermal instability of these compounds.

Direct GC analysis of this compound is generally not feasible due to its polarity and low volatility, stemming from the presence of hydroxyl groups. To overcome this limitation, derivatization is a critical prerequisite. A common strategy for making hydroxylated compounds suitable for GC analysis is silylation. This process involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.bryoutube.com This derivatization increases the volatility and thermal stability of the analyte, allowing it to be vaporized in the GC inlet without degradation. youtube.com

While specific protocols for the silylation and subsequent GC analysis of this compound are not widely documented, the principles would be similar to those for other hydroxylated mycotoxins. The derivatized this compound could then be separated on a capillary GC column, typically with a non-polar or mid-polar stationary phase, and detected using a mass spectrometer (MS). researchgate.net GC-MS would provide both quantification and structural confirmation of the analyte. However, the multi-step sample preparation, including the derivatization step, makes this approach more complex and less commonly used than HPLC-based methods for routine aflatoxin analysis. nih.gov

Immunochemical Assays for this compound Detection

Immunochemical methods, which are based on the specific binding between an antibody and an antigen, offer rapid, sensitive, and specific detection of mycotoxins.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique. The development of an ELISA for this compound has been successfully achieved. The process typically begins with the production of specific antibodies. Since this compound is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA). researchgate.net

In a documented approach, Aflatoxin B1 was first chemically converted to this compound. This this compound was then covalently linked to BSA. This conjugate was then used to immunize rabbits, leading to the production of polyclonal antibodies that recognize the this compound molecule. researchgate.netmdpi.com

These antibodies can then be used in a competitive ELISA format. In a typical competitive ELISA, a known amount of this compound (or a derivative) is coated onto the wells of a microtiter plate. The sample to be tested is mixed with a limited amount of the anti-Aflatoxin B2A antibody and added to the wells. The this compound in the sample competes with the coated this compound for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. youtube.com

The performance of an immunoassay is defined by its sensitivity (the lowest concentration it can detect) and its specificity (its ability to distinguish the target analyte from other similar compounds).

Antibodies raised against the this compound-protein conjugate have been shown to be highly sensitive. Competitive ELISAs developed using these antibodies have demonstrated the ability to quantify Aflatoxin B1 at levels as low as 10 picograms per assay. researchgate.netmdpi.com

The specificity of these antibodies is a critical parameter, as they may cross-react with other aflatoxins. Studies have shown that antiserum produced against an this compound conjugate exhibits significant reactivity with Aflatoxin B1. canberra.edu.auresearchgate.net In some competitive ELISAs, the antiserum was found to be equally specific for this compound and Aflatoxin B1, with less reactivity towards Aflatoxin B2 and Aflatoxin M1. researchgate.netmdpi.com Conversely, some monoclonal antibodies developed against Aflatoxin B1 have been shown to have no cross-reactivity with this compound. nih.gov This highlights the importance of characterizing the specificity of each antibody batch. The broad specificity of some this compound antibodies can be advantageous for detecting Aflatoxin B1 and its related metabolites in biological samples. canberra.edu.auresearchgate.net

| Compound | Relative Cross-Reactivity (%) |

|---|---|

| This compound | 100 |

| Aflatoxin B1 | 100 |

| Aflatoxin B2 | Less Reactive |

| Aflatoxin M1 | Less Reactive |

Emerging Technologies and Future Analytical Directions

The field of mycotoxin analysis is continuously evolving, with new technologies being developed to provide faster, more sensitive, and field-portable detection methods. For this compound and its parent compound, Aflatoxin B1, several emerging technologies hold promise.

Biosensors are a significant area of development. These devices combine a biological recognition element (like an antibody or an aptamer) with a transducer that converts the binding event into a measurable signal. Surface plasmon resonance (SPR)-based immunoassays, for instance, can monitor the binding of aflatoxins to immobilized antibodies in real-time without the need for labels. nih.gov

Aptamer-based assays are another promising direction. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, similar to antibodies. They can be used as the recognition element in various assay formats, including ELISA-like assays and biosensors. Aptamers offer advantages over antibodies, such as higher stability and easier synthesis.

Nanomaterials are also being increasingly integrated into analytical methods for mycotoxin detection. Gold nanoparticles, for example, can be used as labels in colorimetric immunoassays, providing a simple and rapid visual detection of the analyte. Magnetic beads functionalized with antibodies can be used for efficient separation and pre-concentration of aflatoxins from complex sample matrices.

Future analytical directions will likely focus on the development of multiplexed assays that can simultaneously detect multiple mycotoxins, including this compound, in a single sample. The integration of these novel technologies with portable devices, such as smartphones, could enable on-site and real-time monitoring of aflatoxin contamination in the food supply chain.

Mitigation and Management Strategies for Aflatoxin B2a Contamination in Agricultural Systems

Pre-Harvest Interventions in Agricultural Systems

Pre-harvest strategies focus on preventing the infection of crops by aflatoxin-producing fungi in the field. This involves a combination of genetic, agronomic, and biological control measures.

One of the most effective and economical approaches to managing aflatoxin contamination is the use of plant varieties that are genetically resistant to fungal infection or toxin accumulation. aflasafe.com While completely immune varieties have not yet been commercialized, significant progress has been made in identifying and developing lines that exhibit partial but stable resistance. aflasafe.comnih.gov

Research has focused on conventional breeding and modern biotechnological approaches to enhance crop resistance. cabidigitallibrary.orgicrisat.org Transgenic crops resistant to Aspergillus are in experimental stages, and researchers are working to identify biochemical markers that can be used in breeding strategies to enhance resistance. cabidigitallibrary.org Studies have identified several peanut and maize genotypes with reduced susceptibility to aflatoxin contamination. For instance, peanut genotypes such as ICG 1471 have demonstrated lower aflatoxin accumulation under both field and post-harvest conditions. nih.gov In Korea, 26 peanut genetic resources were identified as potentially resistant to Aflatoxin B1 based on screening trials. cropbio.or.kr Despite these advances, the development of commercially viable and durable resistant varieties remains a primary goal in aflatoxin research. aflasafe.comicrisat.org

Table 1: Examples of Plant Genotypes with Reported Resistance to Aflatoxin Contamination

| Genotype | Crop | Reported Characteristics |

| ICG 1471 | Peanut | Aflatoxin resistant and drought tolerant. nih.gov |

| ICGV88145 | Peanut | Aflatoxin resistant line. nih.gov |

| GT-C20 | Peanut | Reported to retard A. flavus growth and prevent aflatoxin production. nih.gov |

| C76-16 | Peanut | Drought tolerant with field resistance to aflatoxin. nih.gov |

| 55-437 | Peanut | Reported resistant accession used as a check plant in screening studies. cropbio.or.kr |

Good Agricultural Practices (GAPs) are fundamental to controlling aflatoxin contamination in the field. researchgate.netengineeringforchange.org These practices aim to reduce plant stress, minimize fungal inoculum in the soil, and prevent insect damage that can create entry points for fungi.

Irrigation: Drought stress is a major predisposing factor for Aspergillus infection and subsequent aflatoxin production. researchgate.netorganic-africa.net Proper irrigation management, especially during the later stages of crop development, can significantly mitigate contamination. researchgate.net Studies have shown a dramatic difference in aflatoxin levels between irrigated and non-irrigated (dryland) crops. For example, peanuts grown under dryland conditions with drought stress accumulated up to 35,800 parts per billion (ppb) of aflatoxin, whereas kernels from irrigated plots had a maximum of 50 ppb. nih.gov In another study, no significant aflatoxin contamination was detected in corn cultivars that received irrigation during the last 40 days of the growing season. researchgate.net

Fertilization and Soil Management: Maintaining adequate soil fertility helps ensure healthy plant growth and reduces susceptibility to stress and fungal infection. researchgate.net The application of soil amendments like lime and farmyard manure can help reduce pathogen infection. grainsa.co.za For peanuts, applying gypsum at the flowering stage ensures adequate calcium availability in the podding zone, which is crucial for kernel development and pod integrity. researchgate.net

Pest Control: Insect damage to crops provides a direct pathway for fungal invasion. researchgate.netfrontiersin.org Therefore, effective management of insect pests such as the maize weevil or the larger grain borer is a critical component of pre-harvest aflatoxin control. nih.gov Similarly, weed management is important as certain weeds can act as alternative hosts for Aspergillus species. grainsa.co.za

Table 2: Impact of Irrigation on Aflatoxin Levels in Crops

| Crop | Condition | Maximum Aflatoxin Level Detected |

| Peanuts | Dryland (Drought Stress) | 35,800 ppb nih.gov |

| Peanuts | Irrigated | 50 ppb nih.gov |

| Corn | Natural Drought Stress | Significant contamination detected researchgate.net |

| Corn | Irrigated during last 40 days of season | No significant contamination detected researchgate.net |

Post-Harvest Management Practices

Even if pre-harvest measures are successful, crops can still become contaminated after harvesting. Post-harvest management is crucial for preventing fungal growth and toxin development during drying, storage, and transportation. researchgate.net

High moisture content is the single most important factor allowing for the growth of Aspergillus fungi and the production of aflatoxins. organic-africa.net Rapid and effective drying of harvested crops to a "safe" moisture level is essential. The fungus generally requires a moisture content above 9% and a relative humidity of 80-85% to proliferate. organic-africa.net

Proper drying techniques involve removing the crop from direct contact with the soil. engineeringforchange.org Using tarpaulins or ventilated stacks allows for better air circulation and faster, more uniform drying compared to leaving harvested pods on the ground, especially if rains occur during the harvest period. engineeringforchange.orgorganic-africa.net

Once dried, commodities must be stored in conditions that prevent rehydration and inhibit fungal growth. nih.gov Proper storage facilities should be clean, dry, cool, and protected from insects and rodents. nih.govslideshare.net Pests in storage can not only cause physical damage but also increase moisture levels through their metabolic activity, creating favorable conditions for mold. nih.govnih.gov Using hermetic (airtight) packaging can effectively control aflatoxin production by limiting oxygen availability. grainsa.co.za

Table 3: Recommended Post-Harvest Conditions to Minimize Aflatoxin Risk

| Parameter | Recommended Condition | Rationale |

| Moisture Content | Below 9-11% organic-africa.netslideshare.net | Inhibits the growth of Aspergillus fungi. |

| Temperature | Low temperatures slideshare.net | Slows fungal growth and metabolic activity. |

| Humidity | Low relative humidity slideshare.net | Prevents the commodity from reabsorbing moisture from the air. |

| Pest Control | Insect and rodent-free nih.govslideshare.net | Prevents grain damage and moisture increases. |

| Packaging | Hermetic (Airtight) Storage grainsa.co.za | Limits oxygen, which is required for fungal respiration and growth. |

For commodities that are already contaminated, several physical methods can be employed to reduce aflatoxin levels.

Sorting: This is a primary and effective method for reducing contamination. Damaged, discolored, shriveled, or misshapen kernels are more likely to be contaminated and should be physically removed. researchgate.netgrainsa.co.za This can be done manually or using mechanical sorters.

Heat Treatment: High temperatures can effectively degrade aflatoxins. Different methods like roasting, cooking, and extrusion have been shown to reduce toxin concentrations significantly. For instance, roasting peanuts at temperatures between 90°C and 150°C can reduce aflatoxin levels by 57-90%. nih.gov

Irradiation: Various forms of irradiation have been tested for their ability to decontaminate foods. Gamma-irradiation is one such method. slideshare.net Newer technologies like pulsed light (PL) and microwave (MW) heating have also shown promise. A PL treatment for 80 seconds reduced Aflatoxin B1 in rough rice by 75%, while MW treatment of maize reduced Aflatoxin B1 by 36%. nih.gov

Table 4: Efficacy of Physical Decontamination Methods on Aflatoxins

| Treatment | Commodity | Temperature/Dose | Duration | Aflatoxin Reduction |

| Roasting | Peanuts | 90-150°C | 30-120 min | 57-90% nih.gov |

| Roasting | Pistachios | 90-150°C | 30-120 min | 93% nih.gov |

| Cooking | Maize | - | - | 51-85% nih.gov |

| Microwave (MW) | Maize | 1650 W | 5.5 min | 36% (AFB1), 58% (AFB2) nih.gov |

| Pulsed Light (PL) | Rough Rice | 0.52 J cm⁻² pulse⁻¹ | 80 s | 75% (AFB1), 39% (AFB2) nih.gov |

Biological Control Approaches

Biological control methods utilize living organisms or their products to suppress the growth of toxigenic fungi and reduce aflatoxin contamination. These approaches are considered environmentally friendly and sustainable alternatives to chemical treatments.

The primary mechanism of action is competitive exclusion, where the atoxigenic strains outcompete the native, toxin-producing strains for nutrients and space on the crop. nih.gov This displacement of toxigenic fungi leads to a significant reduction in aflatoxin contamination. Research has demonstrated that this approach can lead to aflatoxin reductions of 70% to over 90% in field trials for crops like peanuts and cotton.

Recent studies have also revealed an additional mechanism: the degradation of existing aflatoxins by atoxigenic strains. Some atoxigenic A. flavus isolates have been shown to degrade aflatoxin B1, suggesting they can not only prevent contamination but also reduce pre-existing toxin levels. nih.govnih.gov While much of the research has focused on aflatoxin B1, the mechanisms of competitive exclusion and potential degradation would similarly impact the precursors and production of Aflatoxin B2A.

Several commercial biocontrol products utilizing atoxigenic strains of A. flavus have been developed and are in use in various parts of the world. These products are typically formulated on a carrier grain, such as sorghum or barley, which serves as a nutrient source for the atoxigenic fungus upon application in the field. nih.gov

Table 1: Examples of Commercial Atoxigenic Aspergillus flavus Biocontrol Products

| Product Name | Active Strain(s) | Target Crops |

| Afla-Guard® | Aspergillus flavus NRRL 21882 | Corn, Peanuts |

| AF36 Prevail™ | Aspergillus flavus AF36 | Corn, Cottonseed, Pistachios |

| FourSure™ | Four different atoxigenic strains | Corn |

Beyond the use of atoxigenic fungi, other microorganisms, particularly lactic acid bacteria (LAB), have been investigated for their potential to mitigate aflatoxin contamination. LAB are generally recognized as safe (GRAS) and are commonly used in food fermentation. nih.gov Their application in aflatoxin control is primarily based on their ability to bind the toxins, effectively removing them from the substrate.

The binding of aflatoxins by LAB is a physical process, primarily involving the bacterial cell wall components. nih.gov This interaction is typically rapid and can be effective for various aflatoxins. Studies have shown that certain strains of LAB can bind not only aflatoxin B1 but also other aflatoxins, including B2 and B2a, although the binding affinity may vary. nih.gov Both viable and non-viable (heat-killed) LAB cells have demonstrated the ability to bind aflatoxins, with non-viable cells often showing a higher binding capacity. nih.gov

The mechanism of binding is thought to involve interactions with polysaccharides and peptidoglycans in the bacterial cell wall. nih.gov This binding can reduce the bioavailability of the aflatoxins in the gastrointestinal tract if consumed.

Table 2: Aflatoxin Binding Capabilities of Selected Lactic Acid Bacteria Strains

| Lactic Acid Bacteria Strain | Aflatoxin Type(s) Bound | Reference |

| Lactobacillus and Bifidobacterium species | Aflatoxin B1, B2, B2a, G1, G2, M1, M2 | nih.gov |

| Various LAB strains | Aflatoxin B1 | nih.gov |

In addition to binding, some LAB may also contribute to the reduction of aflatoxin contamination through competition for nutrients with the aflatoxin-producing fungi, thereby inhibiting their growth and subsequent toxin production. nih.govilri.org

Chemical Approaches for Contamination Mitigation

Chemical methods for mitigating aflatoxin contamination primarily focus on the detoxification of contaminated commodities. These approaches involve the use of chemical agents to degrade or transform aflatoxins into less toxic compounds.

One of the most studied chemical methods is ammoniation . This process involves treating contaminated feed with ammonia (B1221849), which can significantly reduce aflatoxin levels. nih.gov The effectiveness of ammoniation is dependent on factors such as temperature, pressure, moisture, and treatment duration. nih.gov High-pressure and high-temperature ammoniation has been shown to reduce total aflatoxin concentrations in corn by over 99%. nih.gov The reaction between ammonia and aflatoxin B1 can lead to the formation of less toxic degradation products.

Ozonation is another chemical approach that utilizes ozone gas to degrade aflatoxins. Ozone is a strong oxidizing agent that can react with the double bond in the furan (B31954) ring of aflatoxins, leading to their degradation. austinozone.comnih.gov Studies have shown that ozonation can significantly reduce the levels of various aflatoxins, including aflatoxin B1 and B2, in contaminated grains. nih.gov The efficacy of ozone treatment is influenced by the ozone concentration, exposure time, and the moisture content of the commodity. nih.gov For instance, in peanuts, treatment with 5 mg/L of ozone under UV irradiation for 30 minutes resulted in a 79.01% degradation of aflatoxin B1. researchgate.net

It is noteworthy that some chemical treatments, such as acid treatment, can lead to the hydration of aflatoxin B1 to form This compound . nih.gov While this compound is significantly less toxic than aflatoxin B1, its formation is a result of the detoxification process rather than a direct degradation of an existing this compound contamination. nih.gov

Table 3: Efficacy of Different Chemical Treatments on Aflatoxin Reduction

| Chemical Treatment | Commodity | Aflatoxin Reduction (%) | Reference |

| Ammoniation | Corn | >99% | nih.gov |

| Ozonation (with UV) | Peanuts | 79.01% (AFB1) | researchgate.net |

| Ozonation | Corn Grits | Up to 57% | nih.gov |

Future Research Trajectories for Aflatoxin B2a Studies

Advancements in Predictive Modeling for Contamination Risk Assessment

Predictive modeling is becoming an indispensable tool for managing the risks associated with aflatoxin contamination in the global food chain. europa.eu Future research is focused on enhancing the accuracy and applicability of these models, particularly for Aflatoxin B1, the precursor to B2A.

Current models are broadly categorized as mechanistic or empirical. dpi.qld.gov.au Mechanistic models, such as AFLA-maize, incorporate the known biological and environmental processes that lead to fungal growth and toxin production. dpi.qld.gov.auresearchgate.net Empirical models rely on statistical correlations between historical aflatoxin occurrence and climatic conditions. europa.eudpi.qld.gov.au Key data inputs for both model types include meteorological data like temperature and rainfall, soil properties, and agro-ecological variables. dpi.qld.gov.auresearchgate.net

Recent advancements have seen the integration of machine learning algorithms, such as gradient boosting (GBM) and Bayesian networks (BN), which can predict mycotoxin contamination with high accuracy by analyzing complex datasets of weather and vegetative indices. usda.gov Research has shown that meteorological events, even those occurring before planting, can significantly influence contamination levels at harvest. usda.gov

The output of these models can be presented as risk maps, providing a user-friendly interface for stakeholders. researchgate.net These predictions can support crucial decisions at various stages:

Pre-season: Informing crop variety selection and sowing times in high-risk areas. europa.euresearchgate.net

Pre-harvest: Guiding management practices and optimal harvest timing. europa.eu

Post-harvest: Advising on drying, storage, and market strategies. europa.eu

A significant challenge, particularly in regions like sub-Saharan Africa, is the scarcity of high-resolution, georeferenced aflatoxin occurrence and climate data, which limits model development and validation. europa.eudpi.qld.gov.au Future efforts will aim to build more robust datasets and integrate models into decision support platforms to minimize crop losses and enhance food safety. europa.eu

Table 1: Comparison of Predictive Modeling Approaches for Aflatoxin Risk

| Model Type | Basis | Key Data Inputs | Example Application | Key Limitation |

|---|---|---|---|---|

| Mechanistic | Simulates known biochemical and physiological processes of fungal growth and toxin production. dpi.qld.gov.au | Weather data (temperature, humidity), crop phenology, soil properties. dpi.qld.gov.auresearchgate.net | AFLA-maize model for worldwide risk prediction. researchgate.net | Requires detailed understanding of biological mechanisms. |

| Empirical | Statistical correlation between historical contamination data and environmental factors. europa.eu | Historical climate data, local agronomic factors. europa.eudpi.qld.gov.au | Identifying high-risk regions based on past climate trends. | Predictive power may be limited outside the range of the original data. |

| Machine Learning | Algorithms (e.g., Gradient Boosting) identify patterns in large, complex datasets. usda.gov | Meteorological data, satellite-acquired vegetation index, soil properties. usda.gov | Predicting contamination levels based on pre-season and in-season data. usda.gov | Requires large, high-quality datasets for training and validation. europa.eu |

Exploration of Novel Aflatoxin B2A Derivatives and Analogues in Research

This compound (AFB2a), the hemiacetal derivative of Aflatoxin B1, is a focal point in the development of analytical tools and research into aflatoxin interactions. asm.orgontosight.ai The enantioselective total synthesis of (+)-Aflatoxin B2a has been successfully achieved, providing a pure source for research applications. wikipedia.orgwikidoc.org

A primary application of AFB2a is in the development of immunoassays for detecting its carcinogenic precursor, Aflatoxin B1. researchgate.net AFB2a is created through the acid-catalyzed hydration of AFB1. researchgate.nettandfonline.com It is then conjugated with carrier proteins, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), to form artificial antigens. researchgate.netmdpi.com These antigens are used to immunize animals to produce antibodies that can specifically recognize the toxin, forming the basis of sensitive detection methods like ELISA. researchgate.net

Researchers are also exploring other derivatives and adducts of AFB2a to understand its chemical behavior and biological fate. This includes the synthesis and characterization of compounds like:

This compound-hemiglutarate: A novel derivative created for potential use in producing antibodies with different specificities. researchgate.net

Reduced this compound (RB2a): A fluorescent derivative formed by the limited reduction of AFB2a with sodium borohydride. researchgate.net

Pyrrole adducts: Formed from the reaction of AFB2a with biological amines, such as the amino acid lysine, and with phospholipids (B1166683) like phosphatidylethanolamine. acs.org The formation of these adducts represents a stable, potentially irreversible interaction in biological systems. acs.org

The synthesis and purification of these novel derivatives are often achieved using preparative High-Performance Liquid Chromatography (HPLC), with characterization confirmed through techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net

Table 2: Examples of this compound Derivatives and Their Research Applications

| Derivative/Analogue | Method of Formation | Research Application | References |

|---|---|---|---|

| AFB2a-Protein Conjugate (e.g., AFB2a-BSA) | Conjugation of AFB2a to a carrier protein like Bovine Serum Albumin (BSA). | Used as an immunogen to generate antibodies for ELISA and other immunoassays for Aflatoxin B1 detection. | researchgate.netmdpi.com |

| Reduced this compound (RB2a) | Limited reduction of AFB2a with sodium borohydride. | Studied as a new fluorescent derivative for potential analytical or toxicological comparison. | researchgate.net |

| This compound-hemiglutarate | Synthesis involving the reaction of AFB2a. | Developed as a hapten for producing antibodies with potentially novel selectivities against aflatoxins. | researchgate.net |

| AFB2a-Lysine Pyrrole Adduct | Reaction of AFB2a with the amino acid lysine. | Used to study the covalent binding of aflatoxin metabolites to proteins and understand their biological fate. | acs.org |

| AFB2a-Phospholipid Adduct | Reaction of AFB2a with phosphatidylethanolamine. | Represents the first structurally identified aflatoxin-lipid adduct, revealing new potential cellular interactions. | acs.org |

Deeper Understanding of Fungal-Plant-Environment Interactions in this compound Context

This compound is a hydrated metabolite of Aflatoxin B1, so understanding the factors that lead to the production of Aflatoxin B1 by fungi is crucial. ontosight.ai Aflatoxin contamination is the result of a complex interplay between the toxigenic fungus, the plant host, and prevailing environmental conditions. researchfloor.org The primary producers are fungi of the Aspergillus genus, mainly Aspergillus flavus and Aspergillus parasiticus. thaiscience.info While A. flavus typically produces aflatoxins B1 and B2, A. parasiticus also produces G-type aflatoxins. thaiscience.infonih.gov

Environmental conditions are a major driver of fungal growth and toxinogenesis. Key factors include:

Temperature: Aflatoxin production occurs between 12°C and 42°C, with an optimal range of 25°C to 35°C. thaiscience.infonih.gov

Water Activity (aw): High humidity and moisture content are critical. Fungal growth can occur at low water activity, but toxin production is favored by higher levels (aw > 0.85). nih.govsemanticscholar.org

Drought Stress: Plants under drought stress are more susceptible to Aspergillus colonization and subsequent aflatoxin contamination. nih.govfrontiersin.org This stress compromises the plant's natural defense mechanisms.

The host plant's susceptibility also plays a significant role. Crops like maize, groundnuts, cottonseed, and tree nuts are particularly vulnerable. frontiersin.org Physical damage to the plant, whether from insects or mechanical means, provides an entry point for the fungus. frontiersin.org Furthermore, research suggests that oxidative stress within the plant, often induced by environmental stressors like heat and drought, can act as a trigger for aflatoxin biosynthesis in the fungus. nih.gov

At the molecular level, the expression of the aflatoxin biosynthetic gene cluster is tightly regulated. The expression of key regulatory genes, aflR and aflS, is modulated by environmental signals such as temperature, water availability, and even carbon dioxide levels, directly linking environmental conditions to toxin production. nih.govsemanticscholar.orgresearchgate.net

Table 3: Key Factors Influencing Aflatoxin Production

| Factor Category | Specific Factor | Influence on Aflatoxin Production | References |

|---|---|---|---|

| Fungal | Aspergillus Species | A. flavus produces B-aflatoxins; A. parasiticus produces B and G aflatoxins. | thaiscience.infonih.gov |

| Environmental | Temperature | Optimal production occurs at warm temperatures (25-35°C). | thaiscience.infonih.gov |

| Water Activity (aw) | High moisture (aw > 0.85) in the substrate favors toxin synthesis. | nih.govsemanticscholar.org | |

| Drought Stress | Increases host plant susceptibility and can trigger fungal toxin production. | nih.govfrontiersin.org | |

| Host-Plant | Crop Type | High susceptibility in crops like maize, groundnuts, and cottonseed. | dpi.qld.gov.aufrontiersin.org |

| Plant Integrity | Insect or mechanical damage provides entry points for fungal invasion. | frontiersin.org | |

| Host Stress | Compromised plant defenses lead to higher rates of colonization and contamination. | nih.gov |

| Genetic | Regulatory Genes (aflR, aflS) | Expression is controlled by environmental cues, activating the toxin biosynthesis pathway. | nih.govsemanticscholar.orgresearchgate.net |

Innovations in this compound Control and Detection Technologies

Innovation in the management of aflatoxins is advancing on two parallel tracks: developing more effective control strategies to prevent and reduce contamination, and creating more rapid, sensitive, and accessible detection technologies.

Innovations in Control Technologies

Future research is focused on practical and environmentally sound methods to mitigate aflatoxin contamination.

Chemical Detoxification: A promising strategy involves the deliberate conversion of Aflatoxin B1 into the significantly less toxic this compound. Studies have shown that weak organic acids, such as citric acid, can effectively catalyze this transformation, providing a potential method for detoxifying contaminated foods. tandfonline.comresearchgate.net

Physical Methods: Technologies such as ozone fumigation and irradiation are being explored for post-harvest decontamination. nih.gov Ozone has been shown to degrade aflatoxins in crops like groundnuts, and irradiation is also considered an effective technology. nih.govescholarship.org

Innovations in Detection Technologies

Rapid and accurate detection is essential for enforcing regulatory limits and ensuring food safety.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence detection remains a gold standard. mdpi.com Sensitivity for Aflatoxin B1 is significantly enhanced by post-column derivatization, where it is converted to the highly fluorescent this compound. lcms.czredalyc.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides even greater sensitivity and specificity. mdpi.com

Immunological Assays: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used screening tool due to its speed and ease of use. mdpi.com The development of these assays often relies on antibodies produced using AFB2a-protein conjugates. researchgate.net

Advanced Sorting and Imaging: For high-value commodities like nuts, innovative laser-based sorting technology can identify and remove individual nuts contaminated with aflatoxin based on the unique fluorescence signature of the mold. almonds.com Hyperspectral imaging (HSI) is an emerging technology that can simultaneously provide spatial and spectral information, allowing for the non-destructive mapping of mycotoxin distribution in a sample. escholarship.org

Table 4: Summary of Innovative Control and Detection Technologies for Aflatoxins

| Technology Type | Method | Principle | Application Stage |

|---|---|---|---|

| Control | Biological Control (Aflasafe) | Competitive exclusion of toxigenic fungi by atoxigenic strains. engineeringforchange.org | Pre-harvest |

| Chemical Detoxification | Conversion of AFB1 to the less toxic AFB2a using organic acids. tandfonline.com | Post-harvest | |

| Ozone Fumigation | Degradation of aflatoxins through oxidation by ozone gas. escholarship.org | Post-harvest | |

| Detection | HPLC with Derivatization | Chromatographic separation followed by conversion of AFB1 to fluorescent AFB2a for sensitive detection. lcms.cz | Laboratory Analysis |

| LC-MS/MS | Highly sensitive and specific detection and quantification based on mass-to-charge ratio. mdpi.com | Laboratory Analysis | |

| ELISA | Rapid screening based on antibody-antigen recognition. mdpi.com | Field/Laboratory Screening | |

| Laser Sorting | Identification and removal of contaminated items based on fluorescence signature. almonds.com | Post-harvest Processing |

Q & A

Q. What validated HPLC methods are recommended for quantifying Aflatoxin B2A in food matrices?

A reverse-phase HPLC system with fluorescence detection is widely used. Derivatization with trifluoroacetic acid (TFA) converts Aflatoxin B1 to B2a, enhancing fluorescence for accurate quantification. Calibration curves (0.13745–2.749 ppb) should achieve an R² ≥ 0.99, with limits of detection (LOD) of 0.005 ppb (s/n ratio ≥3) . Methanol:water (1:1 v/v) is the preferred solvent for standard preparation, and chromatographic separation should resolve B2a from other aflatoxins (e.g., B1, G1, G2) to avoid cross-interference .

Q. How should sample preparation protocols be optimized for this compound extraction in complex matrices like corn or peanut butter?

Use a multi-step extraction-purification process: (1) homogenize samples with methanol:water (7:3 v/v), (2) filter and purify via immunoaffinity columns, and (3) derivatize with TFA. Recovery rates >85% are achievable when spiked samples are analyzed at ≥0.3 ng/g, validated through spike-and-recovery experiments. Matrix-matched calibration is critical to account for co-extracted interferents .

Q. What are the key validation parameters for this compound detection assays?

Essential parameters include linearity (R² ≥0.99), LOD (≤0.005 ppb), LOQ (≤0.015 ppb), precision (RSD <10%), and recovery rates (80–120%). Inter-laboratory validation using certified reference materials (e.g., NIST SRM 1549a) ensures reproducibility. Method performance must comply with AOAC or ISO 16050 standards .

Advanced Research Questions

Q. How does this compound formation occur during metabolic activation of Aflatoxin B1, and what implications does this have for toxicity studies?

B2a is produced via hydroxylation of B1 at the 2,3-double bond, forming a hemiacetal intermediate. This metabolite binds covalently to DNA and proteins, contributing to hepatotoxicity and carcinogenicity. In vitro models (e.g., rat liver microsomes) combined with LC-MS/MS can track B2a formation kinetics, revealing dose-dependent adduct accumulation .

Q. What experimental designs are effective for assessing this compound reduction strategies in food processing?

Response Surface Methodology (RSM) with pulsed electric field (PEF) parameters (e.g., pH 3–9, voltage 10–30 kV/cm) optimizes B2a reduction. Post-treatment, quantify residual aflatoxins via HPLC and model interactions using ANOVA and regression analysis. For instance, PEF at pH 5.5 and 20 kV/cm reduces B2a by >60% in spiked peanut matrices .

Q. How can metabolomics approaches elucidate the role of this compound in Aspergillus species' secondary metabolism?

Comparative metabolomics of Aspergillus flavus and A. oryzae using UPLC-QTOF-MS identifies biosynthetic gene clusters (e.g., cypA) regulating B2a production. Pathway enrichment analysis (KEGG, MetaCyc) links B2a to polyketide synthase pathways, while CRISPR-Cas9 knockouts validate gene function in toxin biosynthesis .

Q. What statistical models are suitable for analyzing this compound contamination in relation to environmental stressors (e.g., drought)?

Quadratic regression models correlate B2a levels with abiotic factors like sucrose content (R² >0.85). For example, in drought-stressed peanuts, total reducing sugars (≥5 mg/g) significantly predict B2a accumulation (P≤0.05). Data normalization (e.g., log transformation) ensures adherence to parametric assumptions .